molecular formula C15H16N2O4 B2952084 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid CAS No. 2248358-70-3

8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid

Cat. No. B2952084
CAS RN: 2248358-70-3
M. Wt: 288.303
InChI Key: CKJDNGJZWXOTDM-UHFFFAOYSA-N
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Description

8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid, also known as MIQCA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. MIQCA is a complex molecule that has been synthesized using different methods.

Scientific Research Applications

8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been extensively studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation in various animal models.

Mechanism of Action

8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell growth. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been shown to have several biochemical and physiological effects. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid research. One area of research is the development of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid analogs that have improved anticancer and anti-inflammatory properties. Another area of research is the study of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully understand 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's mechanism of action and its potential side effects.
Conclusion:
In conclusion, 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is a complex molecule that has shown potential applications in various fields of scientific research. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's potential applications in cancer treatment and inflammation reduction make it a promising compound for future research.

Synthesis Methods

The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is a complex process that involves several steps. One of the most common methods used for 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid synthesis is the reaction of 3,4-dihydroisoquinoline with tert-butyl 2-oxo-2-(2-methylpropan-2-yl)aminoacetate in the presence of a base. The reaction results in the formation of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid as a white solid.

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-6-4-5-9-7-12(13(18)19)16-8-10(9)11/h4-8H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJDNGJZWXOTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=CC(=NC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[(Tert-butoxy)carbonyl]amino}isoquinoline-3-carboxylic acid

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